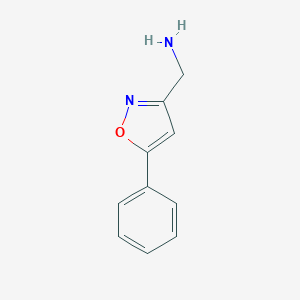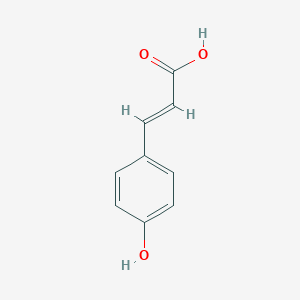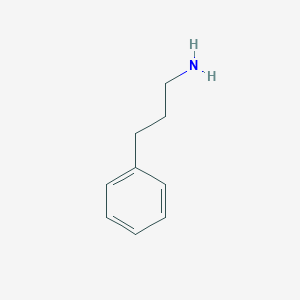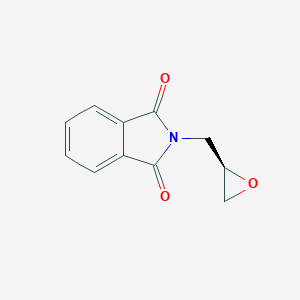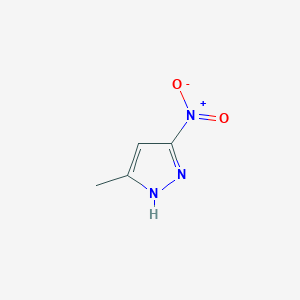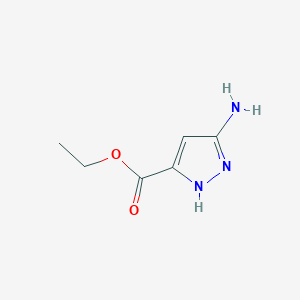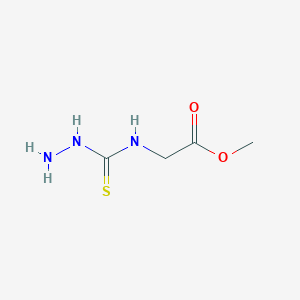
Eptifibatide Acetate
Descripción general
Descripción
Eptifibatide Acetate is a cyclic heptapeptide derived from a disintegrin protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of arginine-glycine-aspartate mimetics and is known for its role as an antiplatelet drug. This compound is primarily used to reduce the risk of acute cardiac ischemic events, such as myocardial infarction, in patients with unstable angina or non-ST-segment elevation acute coronary syndromes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Eptifibatide Acetate, also known as Integrilin or Eptifibatide, is a peptide-based antagonist for glycoprotein IIb/IIIa . It plays a crucial role in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention .
Target of Action
This compound primarily targets the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . This receptor plays a significant role in platelet aggregation, a process integral to the pathogenesis of acute coronary syndromes .
Mode of Action
This compound inhibits platelet aggregation by reversibly binding to the GP IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to GP IIb/IIIa . The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner .
Biochemical Pathways
The action of this compound affects the inside-out signaling pathway, which is initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin . By blocking the GP IIb/IIIa receptor, this compound disrupts this pathway, inhibiting platelet activation and aggregation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . By preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor, this compound disrupts the cross-linking of platelets necessary for aggregation and thrombosis .
Análisis Bioquímico
Biochemical Properties
Eptifibatide Acetate plays a significant role in biochemical reactions. It interacts with the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . By reversibly binding to this receptor, this compound prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands . This inhibition of binding blocks different pathways in platelet activation and aggregation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting platelet aggregation . This inhibition is profound in patients with acute coronary syndromes (ACS) and is followed by brief, partial recovery .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reversible binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands . The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It produces profound, prolonged inhibition of platelet aggregation during therapy, but aggregation appears to recover partially by 4 hours after the bolus .
Metabolic Pathways
It is known that this compound inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .
Transport and Distribution
It is known that this compound binds to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets .
Subcellular Localization
It is known that this compound binds to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using a solid-phase polypeptide synthesis method. The process involves the sequential coupling of protected amino acids onto a resin. The sequence includes cysteine, proline, tryptophan, aspartic acid, glycine, and homoarginine. The resin-bound peptide is then subjected to acidolysis to obtain a crude linear peptide product. This product undergoes oxidation to form the cyclic structure, followed by purification and salt exchange to achieve the final product with a purity of over 99.5% .
Industrial Production Methods: The industrial production of eptifibatide follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is obtained through a series of purification steps, including high-performance liquid chromatography (HPLC), to ensure the removal of impurities and achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Eptifibatide Acetate primarily undergoes oxidation reactions to form its cyclic structure. The presence of cysteine residues allows for the formation of disulfide bonds, which are crucial for the stability and activity of the compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents to facilitate the formation of disulfide bonds.
Acidolysis: Trifluoroacetic acid is commonly used to cleave the peptide from the resin and remove protecting groups
Major Products: The major product of these reactions is the cyclic heptapeptide eptifibatide, which exhibits high purity and stability .
Comparación Con Compuestos Similares
Uniqueness of Eptifibatide Acetate: this compound’s uniqueness lies in its cyclic heptapeptide structure, which allows for reversible binding to the glycoprotein IIb/IIIa receptor. This reversible binding provides a balance between efficacy and safety, reducing the risk of prolonged bleeding complications .
Propiedades
IUPAC Name |
2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861477 | |
| Record name | {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eptifibatide?
A1: Eptifibatide selectively inhibits ligand binding to the platelet GPIIb/IIIa receptor [, , , , ]. This prevents fibrinogen binding, a crucial step in platelet aggregation and thrombus formation [, , ].
Q2: How does Eptifibatide's mechanism differ from other antiplatelet agents?
A2: Unlike some antiplatelet agents that target earlier steps in platelet activation, Eptifibatide directly blocks the final common pathway of platelet aggregation by targeting the GPIIb/IIIa receptor [, ].
Q3: Does Eptifibatide affect other integrins besides GPIIb/IIIa?
A3: While considered highly specific for GPIIb/IIIa, research suggests Eptifibatide can also inhibit αvβ3 integrin-mediated binding of smooth muscle cells to ligands like thrombospondin and prothrombin [].
Q4: What is the molecular formula and weight of Eptifibatide?
A4: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of Eptifibatide.
Q5: Is there any spectroscopic data available for Eptifibatide in these research articles?
A5: The provided articles primarily focus on clinical and in vitro/in vivo efficacy studies and do not delve into detailed spectroscopic characterization of Eptifibatide.
Q6: How does the stability of Eptifibatide affect its formulation?
A6: While not extensively discussed, one study mentions that Eptifibatide loaded onto polymer-coated stents exhibited a biphasic elution profile: a rapid early phase followed by sustained release over 30 days []. This suggests the potential for developing formulations with controlled release properties.
Q7: Does Eptifibatide exhibit any catalytic properties?
A7: Eptifibatide primarily acts as an inhibitor by binding to the GPIIb/IIIa receptor and does not demonstrate catalytic activity in the traditional sense.
Q8: Have computational methods been utilized to study Eptifibatide?
A8: The provided articles do not discuss the application of computational chemistry or modeling techniques for studying Eptifibatide.
Q9: What formulation strategies have been explored to improve Eptifibatide's stability or bioavailability?
A9: One study mentions loading Eptifibatide onto polymer-coated stents to achieve sustained release []. This indicates potential for developing formulations beyond the current intravenous administration.
Q10: Do the articles address SHE regulations related to Eptifibatide?
A10: The provided articles focus primarily on clinical and pre-clinical research aspects of Eptifibatide and do not explicitly discuss SHE regulations.
Q11: How does the presence of anticoagulants like citrate affect Eptifibatide's pharmacodynamics?
A11: Citrate anticoagulation enhances the apparent inhibitory activity of Eptifibatide by reducing calcium concentrations, which in turn enhances Eptifibatide binding to GPIIb/IIIa []. This highlights the importance of considering anticoagulant use when interpreting Eptifibatide pharmacodynamics.
Q12: How quickly does the antiplatelet effect of Eptifibatide diminish after discontinuation?
A12: One study observed that the inhibitory effect of Eptifibatide on platelet aggregation was significantly reversed within 6 hours and completely reversed within 12 hours after stopping infusion []. This rapid reversibility is a clinically relevant characteristic of Eptifibatide.
Q13: What is the impact of body weight on Eptifibatide dosing and efficacy?
A13: One study emphasizes the importance of using actual body weight for accurate Eptifibatide dosing to optimize efficacy and minimize adverse effects []. This highlights the need for precise weight-based dosing, especially in high-risk patients.
Q14: What in vitro methods were used to assess Eptifibatide's activity?
A14: Researchers utilized impedance platelet aggregometry to determine the inhibitory effects of Eptifibatide on platelet aggregation induced by ADP or Thrombin Receptor Activator Peptide (TRAP) []. Additionally, flow cytometry was employed to assess GPIIb/IIIa activation and P-selectin expression on platelets [].
Q15: Have any animal models been used to study Eptifibatide?
A15: One study investigated the in vitro effects of Eptifibatide on platelet aggregation in healthy cats []. This suggests the potential for exploring Eptifibatide's therapeutic applications in veterinary medicine.
Q16: What clinical trials have investigated the efficacy of Eptifibatide?
A16: Numerous clinical trials are mentioned throughout the provided articles, including:
- PURSUIT trial: Demonstrated Eptifibatide's efficacy in reducing the risk of death or MI in patients with unstable angina or non-Q-wave myocardial infarction [, , , ].
- IMPACT-II trial: Showed Eptifibatide reduced ischemic complications during percutaneous coronary intervention [, , ].
- EARLY ACS trial: Investigated the timing of Eptifibatide administration in acute coronary syndrome [, ].
Q17: Is there evidence of resistance developing to Eptifibatide?
A17: The provided research articles do not explicitly discuss the development of resistance to Eptifibatide.
Q18: What are the primary safety concerns associated with Eptifibatide?
A18: Bleeding is a recognized adverse effect of Eptifibatide [, , , ]. One study highlights renal dysfunction as an independent risk factor for bleeding in patients receiving Eptifibatide [].
Q19: Are there any specific concerns regarding Eptifibatide use in patients with renal impairment?
A19: Yes, research suggests that decreased renal function might increase the risk of bleeding complications with Eptifibatide use during percutaneous coronary intervention []. This emphasizes the importance of careful patient selection and monitoring.
Q20: What novel drug delivery approaches have been explored for Eptifibatide?
A20: One study investigated the feasibility of loading Eptifibatide onto stents for localized delivery to the site of coronary intervention []. This innovative approach aims to enhance efficacy while potentially minimizing systemic exposure and side effects.
Q21: Have any specific biomarkers been linked to Eptifibatide efficacy or safety?
A21: One study identified elevated pre-procedural creatine kinase-MB (CK-MB) levels as a predictor of lower efficacy for Eptifibatide compared with Tirofiban in preventing ischemic events after PCI []. This suggests CK-MB could be a potential biomarker for guiding treatment decisions.
Q22: What analytical techniques were employed to quantify Eptifibatide?
A22: One article mentions the development of a reversed-phase liquid chromatography method for quantifying Eptifibatide in liposome suspensions []. This highlights the importance of robust analytical techniques for formulation development and quality control.
Q23: Do the research articles provide information on the environmental impact of Eptifibatide?
A23: The provided articles primarily focus on the clinical and pharmacological aspects of Eptifibatide and do not delve into its environmental impact or degradation.
Q24: Are there any studies investigating the dissolution and solubility properties of Eptifibatide?
A24: The provided articles do not offer specific details on the dissolution and solubility characteristics of Eptifibatide.
Q25: Do the research articles provide details on the validation of analytical methods used for Eptifibatide analysis?
A25: The research articles primarily focus on clinical outcomes and do not provide in-depth information regarding analytical method validation for Eptifibatide.
Q26: How is the quality of Eptifibatide ensured during manufacturing and distribution?
A26: Specific quality control and assurance measures for Eptifibatide manufacturing and distribution are not discussed in the provided research articles.
Q27: Does Eptifibatide induce any significant immunological responses?
A27: One study investigating Eptifibatide's safety profile mentions that the drug did not lead to the development of anti-Eptifibatide antibodies []. This finding suggests a favorable immunogenicity profile for Eptifibatide.
Q28: Do the research articles provide information on Eptifibatide's interactions with drug transporters?
A28: The provided articles primarily focus on the pharmacodynamic and clinical effects of Eptifibatide and do not delve into its potential interactions with drug transporters.
Q29: Does Eptifibatide influence the activity of drug-metabolizing enzymes?
A29: The provided research articles do not provide specific details regarding Eptifibatide's potential to induce or inhibit drug-metabolizing enzymes.
Q30: What is known about the biocompatibility and biodegradability of Eptifibatide?
A30: Information regarding Eptifibatide's biocompatibility and biodegradability is not discussed extensively in the provided research articles.
Q31: How does Eptifibatide compare with other glycoprotein IIb/IIIa inhibitors?
A31: Several studies compare Eptifibatide with Abciximab and Tirofiban, highlighting differences in pharmacodynamics, clinical outcomes, and cost [, , , , , ]. These comparisons provide valuable insights for clinicians when choosing among available treatment options.
Q32: Do the research articles discuss any strategies for recycling Eptifibatide or managing its waste?
A32: The provided research articles primarily focus on the clinical use and effects of Eptifibatide and do not provide information regarding its recycling or waste management.
Q33: What research infrastructure and resources are available for studying Eptifibatide?
A33: While not explicitly mentioned, the research articles highlight the importance of clinical trials and in vitro/in vivo studies for advancing our understanding of Eptifibatide. Access to these research infrastructures is crucial for further investigation.
Q34: What are some key milestones in the development and use of Eptifibatide?
A34: The provided research articles highlight the evolution of Eptifibatide use in clinical practice, particularly its role in managing acute coronary syndromes and during percutaneous coronary intervention. The PURSUIT and IMPACT-II trials represent significant milestones in establishing Eptifibatide's efficacy and safety in these settings.
Q35: Are there any emerging cross-disciplinary applications for Eptifibatide?
A35: One study explored the potential of Eptifibatide-eluting stents, highlighting the synergy between pharmacology and biomedical engineering in developing novel therapeutic approaches []. This example underscores the importance of cross-disciplinary collaboration in advancing Eptifibatide research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


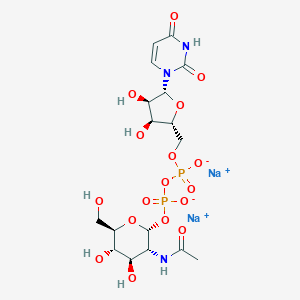
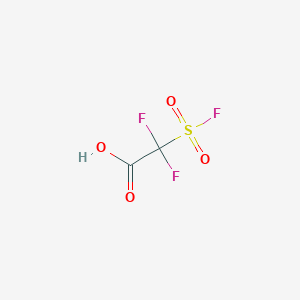
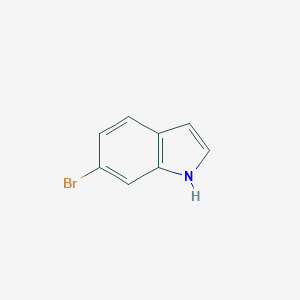
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B116671.png)
